molecular formula C7H12O2S B3262618 1-(oxan-3-ylsulfanyl)ethan-1-one CAS No. 35890-63-2

1-(oxan-3-ylsulfanyl)ethan-1-one

Cat. No.: B3262618
CAS No.: 35890-63-2
M. Wt: 160.24 g/mol
InChI Key: LRQCKGDWROVSLP-UHFFFAOYSA-N
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Description

1-(oxan-3-ylsulfanyl)ethan-1-one is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . . This compound features a sulfur atom bonded to an ethanone group and an oxan-3-yl group, making it an interesting subject for various chemical studies.

Scientific Research Applications

1-(oxan-3-ylsulfanyl)ethan-1-one has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions between sulfur-containing compounds and biological systemsAdditionally, in the industry, it can be used as an intermediate in the production of various chemicals .

Preparation Methods

The synthesis of 1-(oxan-3-ylsulfanyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of sulfur ylides with alkynes. Sulfur ylides, such as dimethylsulfonium acylmethylides, react with alkynes to form the desired product . The reaction conditions typically involve the use of a catalyst, such as gold, to facilitate the addition of sulfur ylides to terminal alkynes . This method provides a direct and efficient route to synthesize the compound.

Chemical Reactions Analysis

1-(oxan-3-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halides. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the sulfur atom is replaced by other functional groups .

Mechanism of Action

The mechanism of action of 1-(oxan-3-ylsulfanyl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This interaction can affect various cellular processes, making the compound a valuable tool for studying biochemical pathways.

Comparison with Similar Compounds

1-(oxan-3-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as 1-(oxan-3-ylmethyl)sulfanyl]ethan-1-one and ethanethioic acid, S-[(tetrahydro-2H-pyran-3-yl)methyl] ester . These compounds share similar structural features but differ in the specific functional groups attached to the sulfur atom. The unique combination of an oxan-3-yl group and an ethanone group in this compound makes it distinct and valuable for various applications.

Properties

IUPAC Name

S-(oxan-3-yl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-6(8)10-7-3-2-4-9-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQCKGDWROVSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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